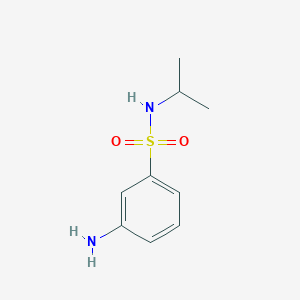
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate: is a perfluorinated compound with the molecular formula C4F9NaO4S . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of a broader class of perfluorinated chemicals used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate typically involves the reaction of perfluorinated ethane derivatives with sulfonating agents. The process often requires specific conditions such as high temperatures and the presence of catalysts to facilitate the reaction. For instance, the reaction between 1,1,2,2-tetrafluoroethane and pentafluoroethanol in the presence of a sulfonating agent like sulfur trioxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities and achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: Although the compound is highly resistant to oxidation and reduction due to its perfluorinated nature, under extreme conditions, it can undergo these reactions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing Agents: Strong oxidizers like potassium permanganate can be used under controlled conditions.
Reducing Agents: Lithium aluminum hydride is an example of a reducing agent that can be employed in specific scenarios.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while oxidation and reduction can lead to the formation of different fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate is used as a reagent in organic synthesis, particularly in the preparation of other perfluorinated compounds. Its unique properties make it valuable in developing new materials with enhanced chemical resistance and stability .
Biology and Medicine: The compound’s resistance to degradation makes it useful in biological and medical research, particularly in studying the effects of perfluorinated compounds on biological systems. It is also used in the development of medical devices and coatings that require high chemical resistance .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and lubricants. Its thermal stability and resistance to chemical reactions make it ideal for applications in harsh environments, such as in the aerospace and automotive industries .
Wirkmechanismus
The mechanism by which Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. This group can form strong ionic bonds with various cations, making the compound an effective surfactant and emulsifier. The perfluorinated backbone provides exceptional stability and resistance to chemical degradation, ensuring the compound’s effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium perfluoro-3-oxapentanesulfonate
- Sodium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethanesulfonate
- Sodium perfluoro(2-ethoxyethane)sulfonate
Comparison: Compared to these similar compounds, Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate stands out due to its unique combination of thermal stability and chemical resistance. While other compounds may share some properties, the specific structure of this compound provides a balance of characteristics that make it particularly useful in a wide range of applications .
Eigenschaften
IUPAC Name |
sodium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDAFLCVMFZNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382150 |
Source


|
| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113507-87-2 |
Source


|
| Record name | Sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














